molecular formula C15H14N4O2 B11454879 Ethyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Ethyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11454879
M. Wt: 282.30 g/mol
InChI Key: HZEVLBGVWHAJKL-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-8-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-8-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile or ester. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-METHYL-8-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-8-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolotriazine derivatives.

Scientific Research Applications

ETHYL 4-METHYL-8-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Biology: The compound is employed as a probe to study various biochemical pathways and processes.

    Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-8-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    PYRAZOLO[1,5-A]PYRIMIDINES: These compounds share a similar pyrazole ring structure and exhibit comparable biological activities.

    PYRAZOLO[5,1-C]TRIAZINES: These compounds also contain a triazine ring and are studied for their medicinal properties.

Uniqueness

ETHYL 4-METHYL-8-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-3-21-15(20)13-10(2)19-14(18-17-13)12(9-16-19)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

HZEVLBGVWHAJKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=N1)C

Origin of Product

United States

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